N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate is a useful research compound. Its molecular formula is C22H33N3O7S and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.20392157 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfomethylation in Chemistry
A study by Van Westrenen & Sherry (1992) detailed the sulfomethylation of piperazine and its use in synthesizing mono- and diacetate derivatives. This chemical process is crucial in creating complex molecular structures for various applications, including drug design and synthesis.
Antimalarial and Antiviral Applications
Research by Fahim & Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and their role in the theoretical study of COVID-19 drugs. This highlights the compound's potential use in developing treatments for infectious diseases.
Biological Screening and Fingerprint Applications
A study conducted by Khan et al. (2019) explored the biological activities of certain sulfonamide derivatives, including their use in antibacterial, antifungal, and anthelmintic applications. The study also mentioned their potential in latent fingerprint analysis, indicating a novel application in forensic science.
Antibacterial Potentials
The synthesis and evaluation of antibacterial properties of acetamide derivatives were explored by Iqbal et al. (2017). These compounds, including those with piperazine structures, show promise as antibacterial agents, contributing to the ongoing search for new antimicrobials.
Anticancer Research
Eldeeb et al. (2022) Eldeeb et al. (2022) studied sulfonamide-derived isatins and their effects on hepatocellular carcinoma cells, highlighting their potential as anticancer agents. This suggests the compound's relevance in developing new cancer therapies.
Alzheimer's Disease Therapy
Multifunctional amides, including those with piperazine structures, were synthesized for potential use in Alzheimer's disease treatment, as researched by Hassan et al. (2018). The study emphasizes the compound's potential in neurodegenerative disease therapy.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(4-cyclooctylpiperazin-1-yl)sulfonylphenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S.C2H2O4/c1-17(24)21-18-9-11-20(12-10-18)27(25,26)23-15-13-22(14-16-23)19-7-5-3-2-4-6-8-19;3-1(4)2(5)6/h9-12,19H,2-8,13-16H2,1H3,(H,21,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVGTQYKCHJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.